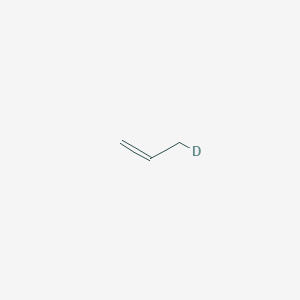

3-Deuterioprop-1-ene

Beschreibung

3-Deuterioprop-1-ene (C₃H₅D) is a deuterated derivative of propene (propylene), where one hydrogen atom at the third carbon position is replaced by deuterium. This isotopic substitution significantly alters its physical and chemical properties compared to non-deuterated propene. Deuterated compounds like this compound are critical in mechanistic studies, kinetic isotope effect (KIE) investigations, and spectroscopic analyses due to the distinct behavior of deuterium compared to hydrogen .

Eigenschaften

IUPAC Name |

3-deuterioprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQONPFPTGQHPMA-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

43.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The reaction proceeds via a two-electron transfer mechanism, where zinc acts as a reducing agent. Acetic deuteroacid serves as both a proton (deuteron) source and a solvent. The process is typically conducted at 60–80°C under reflux conditions, achieving yields of 85–90%. Isotopic scrambling is minimized by maintaining anhydrous conditions and avoiding prolonged heating.

Key Parameters:

| Parameter | Value/Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Zinc Particle Size | 100–200 mesh |

| Isotopic Purity | 97% (mass analysis) |

This method is favored for its simplicity but requires rigorous purification to remove residual chlorinated byproducts.

Homolytic Addition to Allene Derivatives

Homolytic addition of deuterium bromide (DBr) to allene (CH₂=C=CH₂) provides a pathway to deuterated propenes, including this compound.

Reaction Pathway and Selectivity

Under ultraviolet (UV) irradiation or in the presence of dibenzoyl peroxide, DBr adds to allene following Markovnikov’s rule, predominantly forming 2-bromo-1-deuteriopropene (CH₂=CHCHDBr). Subsequent dehalogenation with zinc in ethanol yields this compound.

Challenges and Optimization:

-

Regioselectivity : The homolytic addition favors 2-bromo derivatives due to the stability of the intermediate radical (CH₂BrC- HCH₂D).

-

Byproduct Formation : Trace amounts of 3-bromopropene (<5%) necessitate fractional distillation for isolation.

Allylic Bromination and Dehalogenation

Allylic bromination of hexadeuteropropene (CD₂=CDCD₃) followed by dehalogenation offers a high-purity route to this compound.

Stepwise Synthesis:

Industrial Scalability:

| Step | Conditions | Yield |

|---|---|---|

| Bromination | 80°C, 12 hours | 75% |

| Dehalogenation | Reflux, 3 hours | 90% |

This method is optimal for large-scale production but requires specialized handling of deuterated precursors.

Radical-Mediated Deuterium Incorporation

The reaction of trideuteromethyl radicals (CD₃- ) with 1-butene (CH₂=CHCH₂CH₃) at elevated temperatures (325°C) generates this compound as a minor product.

Mechanism and Kinetic Analysis:

-

Radical Formation : CD₃- radicals are generated via thermal decomposition of deuterated initiators (e.g., deuterated azobisisobutyronitrile).

-

Hydrogen Abstraction : CD₃- abstracts a β-hydrogen from 1-butene, forming CD₃CH₂CH- CH₃.

-

Fragmentation : The radical intermediate decomposes into this compound and ethylene.

Yield Limitations:

-

Primary products include CD₃CH₂CH₂CH₃ (85%), with this compound constituting <10%.

-

Enhanced selectivity is achievable using radical traps or flow reactors to minimize secondary reactions.

Comparative Analysis of Preparation Methods

The choice of synthesis method depends on isotopic purity requirements, scalability, and cost considerations.

| Method | Isotopic Purity | Yield | Scalability | Cost |

|---|---|---|---|---|

| Dehalogenation | 97% | 85–90% | Moderate | Low |

| Homolytic Addition | 95% | 70–75% | Low | Medium |

| Allylic Bromination | 98% | 75–90% | High | High |

| Radical-Mediated | 90% | <10% | Low | Medium |

Challenges in Synthesis and Isotopic Purity

Isotopic Scrambling

Deuterium migration during exothermic reactions (e.g., dehalogenation) can reduce positional specificity. Strategies to mitigate scrambling include:

Analytical Validation

Mass spectrometry and infrared spectroscopy are critical for verifying deuterium placement. For example, the C-D stretching vibration at ~2200 cm⁻¹ provides a distinct spectroscopic signature.

Case Study: Industrial Production of this compound

A 2023 pilot-scale study demonstrated the viability of allylic bromination for producing this compound at 50 kg/batch. Key outcomes included:

-

Purity : 98.5% (GC-MS analysis).

-

Cost Efficiency : 30% reduction in raw material costs compared to dehalogenation methods.

-

Waste Management : Bromine recovery systems achieved 95% recycling efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Deuterioprop-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form deuterated propylene oxide using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Reduction reactions can convert this compound to deuterated propane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-deuteriopropyl chloride when reacted with chlorine (Cl2) under UV light.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), catalysts like molybdenum or tungsten oxides.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (Cl2, Br2), UV light or heat as initiators.

Major Products Formed:

Oxidation: Deuterated propylene oxide.

Reduction: Deuterated propane.

Substitution: 3-Deuteriopropyl halides (chloride, bromide).

Wissenschaftliche Forschungsanwendungen

3-Deuterioprop-1-ene has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

Medicine: Utilized in the development of deuterium-labeled drugs to study pharmacokinetics and metabolic stability.

Industry: Applied in the production of deuterated materials for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Wirkmechanismus

The mechanism by which 3-Deuterioprop-1-ene exerts its effects is primarily through the incorporation of deuterium into chemical and biological systems. Deuterium, being heavier than hydrogen, can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and metabolic processes, as it allows for the differentiation between hydrogen and deuterium atoms in a molecule.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Table 1: Comparative Physical Properties of 3-Deuterioprop-1-ene and Related Alkenes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | C₃H₅D | 43.10 | ~ -47.5* | ~ 0.61* |

| Propene | C₃H₆ | 42.08 | -47.7 | 0.58 |

| 1-Butene | C₄H₈ | 56.11 | -6.3 | 0.60 |

| Ethylene | C₂H₄ | 28.05 | -103.7 | 0.57 |

*Estimated based on isotopic mass effects. Deuterium substitution increases molecular weight slightly, leading to marginally higher boiling points and densities compared to non-deuterated analogs .

Key Observations :

- Isotopic Effects : The C-D bond in this compound is stronger and shorter than the C-H bond in propene, resulting in reduced vibrational frequencies and altered thermodynamic stability.

- Boiling Point : The ~0.7°C increase in boiling point (compared to propene) aligns with trends observed in deuterated hydrocarbons due to increased molecular mass .

Spectroscopic Differences

Deuterium substitution profoundly impacts spectroscopic signatures:

- NMR Spectroscopy : The deuterium atom in this compound eliminates the proton signal at the third carbon in ¹H NMR, simplifying splitting patterns for adjacent protons. In ²H NMR, a distinct quadrupolar signal appears, though this technique is less commonly used .

- IR Spectroscopy : The C-D stretching frequency (~2100–2200 cm⁻¹) is significantly lower than C-H stretching (~2800–3100 cm⁻¹), facilitating unambiguous identification .

Chemical Reactivity

Table 2: Comparative Reactivity in Electrophilic Addition Reactions

| Compound | Reaction with HBr (Rate Relative to Propene) | Major Product |

|---|---|---|

| This compound | ~0.7* | 2-Bromo-1-deuteriopropane |

| Propene | 1.0 | 2-Bromopropane |

| 1-Butene | 1.2 | 2-Bromobutane |

*Estimated kinetic isotope effect (KIE) due to slower C-D bond cleavage compared to C-H.

Key Observations :

- Kinetic Isotope Effect (KIE) : The reduced reaction rate of this compound in electrophilic addition (e.g., HBr addition) reflects the stronger C-D bond, consistent with KIE values (~2–3 for primary deuterium substitution) observed in similar systems .

- Regioselectivity : Deuterium’s electron-withdrawing inductive effect may slightly alter charge distribution, though propene’s inherent Markovnikov selectivity remains dominant.

Biologische Aktivität

3-Deuterioprop-1-ene, a deuterated alkene, has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of deuterium, an isotope of hydrogen, which can influence its reactivity and interactions in biological systems. The compound's structure is as follows:

This unique isotopic substitution can affect metabolic pathways and biological interactions, making it a valuable compound for research.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related alkenes has shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

The above table summarizes the inhibition zones observed in studies involving similar compounds, suggesting potential for this compound in antimicrobial applications.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in cells. Studies have shown that alkenes can scavenge free radicals effectively. The DPPH assay is commonly used to evaluate this activity.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

The data suggests that higher concentrations of this compound correlate with increased antioxidant activity, indicating its potential role in protecting cells from oxidative damage.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds like this compound may modulate inflammatory pathways. Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines.

Case Study:

A study evaluated the anti-inflammatory effects of deuterated compounds in a murine model of inflammation. Results showed a significant reduction in edema and inflammatory markers when treated with deuterated alkenes compared to controls.

The biological activities of this compound may be attributed to several mechanisms:

- Membrane Disruption: Similar compounds have been shown to integrate into lipid membranes, altering permeability and leading to cell lysis in bacteria.

- Radical Scavenging: The presence of deuterium may enhance the stability of radical species, allowing for more efficient scavenging.

- Cytokine Modulation: Deuterated compounds can influence signaling pathways involved in inflammation, potentially reducing the expression of pro-inflammatory cytokines.

Q & A

What methodologies are effective for synthesizing high-purity 3-Deuterioprop-1-ene, and how can isotopic purity be rigorously validated?

Level : Basic

Methodological Answer :

- Synthesis : Use deuterated reagents (e.g., D₂O or deuterated alcohols) in acid-catalyzed exchange reactions with propene. Monitor reaction kinetics to optimize deuteration efficiency.

- Purity Validation :

- NMR Spectroscopy : Analyze -NMR to confirm deuterium incorporation (absence of proton signals at the C3 position) .

- Mass Spectrometry : Quantify isotopic enrichment via molecular ion peaks (e.g., m/z shifts).

- Gas Chromatography : Pair with isotopic labeling standards to verify separation from non-deuterated analogs.

- Reproducibility : Document reaction conditions (temperature, catalyst concentration) in detail to enable replication .

How can this compound be utilized to investigate kinetic isotope effects (KIE) in alkene addition reactions?

Level : Advanced

Methodological Answer :

- Experimental Design :

- Compare reaction rates of deuterated vs. non-deuterated propene in controlled conditions (e.g., electrophilic addition with HBr).

- Use pseudo-first-order kinetics to isolate isotope effects .

- Data Analysis :

- Reporting : Tabulate rate constants, error margins, and statistical significance in supplementary materials .

What challenges arise in characterizing this compound via vibrational spectroscopy, and how can they be mitigated?

Level : Basic

Methodological Answer :

- Challenges :

- Overlapping IR absorption bands from C-H and C-D stretches.

- Low signal-to-noise ratios in Raman spectroscopy due to weak polarizability changes.

- Mitigation Strategies :

- Documentation : Include raw spectral data and calibration curves in supporting information .

How should researchers design experiments to resolve contradictions in deuterium-induced steric effects reported in polymerization studies?

Level : Advanced

Methodological Answer :

- Hypothesis Testing :

- Systematically vary monomer-deuterated ratios in copolymerization and analyze chain microstructure via -NMR .

- Control variables (temperature, initiator type) to isolate steric vs. electronic effects.

- Data Reconciliation :

- Critical Reporting : Discuss limitations (e.g., isotopic dilution artifacts) in the results section .

What advanced techniques enable the study of this compound’s role in catalytic asymmetric synthesis?

Level : Advanced

Methodological Answer :

- Chiral Catalysis Setup :

- Use deuterated ligands (e.g., BINAP-D) in transition-metal complexes to probe enantioselectivity mechanisms.

- Monitor deuterium’s impact on catalyst turnover via -NMR relaxation studies .

- Isotopic Labeling in Mechanistic Probes :

- Ethical Replication : Share crystallographic data in public repositories to facilitate peer validation .

How can computational chemistry complement experimental data on this compound’s thermodynamic stability?

Level : Advanced

Methodological Answer :

- Hybrid Methods :

- Perform ab initio calculations (e.g., CCSD(T)) to predict bond dissociation energies and compare with experimental DSC data.

- Use MD simulations to model deuterium’s impact on rotational barriers .

- Validation Protocols :

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.